2,4'-Dichlorobiphenyl-d8
CAS No.: 1219795-19-3
Cat. No.: VC0058676
Molecular Formula: C12H8Cl2
Molecular Weight: 231.145
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1219795-19-3 |
|---|---|
| Molecular Formula | C12H8Cl2 |
| Molecular Weight | 231.145 |
| IUPAC Name | 1-chloro-2-(4-chloro-2,3,5,6-tetradeuteriophenyl)-3,4,5,6-tetradeuteriobenzene |
| Standard InChI | InChI=1S/C12H8Cl2/c13-10-7-5-9(6-8-10)11-3-1-2-4-12(11)14/h1-8H/i1D,2D,3D,4D,5D,6D,7D,8D |
| Standard InChI Key | UFNIBRDIUNVOMX-PGRXLJNUSA-N |
| SMILES | C1=CC=C(C(=C1)C2=CC=C(C=C2)Cl)Cl |
Introduction
Chemical Identity and Structure
Molecular Identification
2,4'-Dichlorobiphenyl-d8 is characterized by a biphenyl backbone with two chlorine atoms positioned at the 2 and 4' carbons, while eight hydrogen atoms are replaced with deuterium isotopes. This compound is formally recognized by its Chemical Abstracts Service (CAS) Registry Number 1219795-19-3 . Its molecular formula is C12H8Cl2, representing the carbon skeleton, hydrogen/deuterium atoms, and chlorine substituents that compose this molecule.
Structural Parameters
The structural parameters and identifiers of 2,4'-Dichlorobiphenyl-d8 provide essential information for researchers working with this compound:
| Parameter | Value |
|---|---|
| IUPAC Name | 1-chloro-2-(4-chloro-2,3,5,6-tetradeuteriophenyl)-3,4,5,6-tetradeuteriobenzene |
| Molecular Formula | C12H8Cl2 |
| Molecular Weight | 231.145 g/mol |
| CAS Number | 1219795-19-3 |
| PubChem CID | 131701131 |
| Standard InChI | InChI=1S/C12H8Cl2/c13-10-7-5-9(6-8-10)11-3-1-2-4-12(11)14/h1-8H/i1D,2D,3D,4D,5D,6D,7D,8D |
| Standard InChIKey | UFNIBRDIUNVOMX-PGRXLJNUSA-N |
This compound differs from its non-deuterated analog (2,4'-Dichlorobiphenyl) primarily in the substitution of eight hydrogen atoms with deuterium, which increases its molecular weight from 223.098 g/mol to 231.145 g/mol .
Physical and Chemical Properties
Physical Characteristics
While specific experimental physical data for 2,4'-Dichlorobiphenyl-d8 is limited in the scientific literature, its properties can be reasonably inferred from its non-deuterated counterpart with minor adjustments for isotopic effects. The deuteration process typically results in subtle changes to physical properties such as melting point, boiling point, and density, though these variations are generally small and predictable.
Chemical Reactivity
Like other polychlorinated biphenyls, 2,4'-Dichlorobiphenyl-d8 exhibits remarkable chemical stability, particularly due to the strength of the carbon-chlorine bonds in its structure. The incorporation of deuterium atoms further enhances this stability, as carbon-deuterium bonds are slightly stronger than carbon-hydrogen bonds. This stability contributes to the compound's persistence and resistance to degradation, properties that make it both valuable as an analytical standard and concerning as an environmental contaminant.
Applications in Research
Analytical Chemistry Applications
The primary value of 2,4'-Dichlorobiphenyl-d8 lies in its applications as an analytical standard and internal reference compound. Its deuterium labeling provides distinct mass spectrometric properties that allow it to be easily distinguished from its non-deuterated analog in complex matrices. This characteristic makes it an ideal internal standard for quantitative analysis of PCBs in environmental samples, biological specimens, and industrial products.
Environmental Monitoring
2,4'-Dichlorobiphenyl-d8 serves as a crucial tool in environmental monitoring and analysis of PCB contamination. Environmental scientists utilize this deuterated compound to accurately quantify PCB levels in soil, water, sediment, and biological samples. The stable isotopic properties of 2,4'-Dichlorobiphenyl-d8 enable precise tracking and measurement, contributing to more reliable environmental risk assessments and remediation strategies.
Pharmacokinetic Studies
Deuterium substitution in compounds like 2,4'-Dichlorobiphenyl-d8 can significantly influence pharmacokinetic parameters such as absorption, distribution, metabolism, and excretion (ADME). This property makes deuterated compounds valuable in drug development for creating variants with improved stability or reduced toxicity. Researchers exploit the kinetic isotope effect of deuterium substitution to study metabolic pathways and develop compounds with enhanced pharmacological profiles.
Synthesis and Production
Production Considerations
Production of high-purity 2,4'-Dichlorobiphenyl-d8 requires careful control of reaction conditions and sophisticated purification techniques to ensure isotopic purity and position-specific deuteration. The synthesis typically aims to achieve high deuterium incorporation at specific positions while maintaining the structural integrity of the chlorinated biphenyl backbone .
Comparison with Related Compounds
Comparison with Non-deuterated Analog
The table below compares key properties of 2,4'-Dichlorobiphenyl-d8 with its non-deuterated counterpart:
| Property | 2,4'-Dichlorobiphenyl-d8 | 2,4'-Dichlorobiphenyl |
|---|---|---|
| CAS Number | 1219795-19-3 | 34883-43-7 |
| Molecular Weight | 231.145 g/mol | 223.098 g/mol |
| Isotopic Composition | Contains 8 deuterium atoms | Contains only hydrogen atoms |
| Mass Spectrometric Behavior | Higher mass fragments | Lower mass fragments |
| Chemical Reactivity | Slightly lower due to C-D bonds | Standard for PCB congener |
| Primary Application | Analytical standard | Environmental contaminant |
This comparison highlights the structural similarities but functional differences between the deuterated and non-deuterated compounds .
Relationship to Other PCBs
2,4'-Dichlorobiphenyl-d8 is structurally related to other PCB congeners, differing in the number and position of chlorine substituents. The specific 2,4' substitution pattern gives this compound unique physical, chemical, and analytical properties compared to other dichlorinated biphenyls, such as the 4,4'-dichlorobiphenyl isomer, which has chlorine atoms positioned differently on the biphenyl backbone .
Research Implications
Analytical Method Development
The availability of high-quality 2,4'-Dichlorobiphenyl-d8 as an internal standard has significantly contributed to the development of more accurate and reliable analytical methods for PCB detection and quantification. These improved methods are essential for environmental monitoring, regulatory compliance testing, and research into the environmental fate and transport of PCBs.
Isotope Effect Studies
The deuterium labeling in 2,4'-Dichlorobiphenyl-d8 provides opportunities for studying kinetic isotope effects in various chemical and biochemical reactions. These studies can provide valuable insights into reaction mechanisms, particularly those involving C-H bond cleavage, which can be significantly affected by deuterium substitution.
Future Research Directions
Environmental Fate Studies
Future research utilizing 2,4'-Dichlorobiphenyl-d8 may focus on tracking the environmental fate and biodegradation pathways of PCBs in complex ecosystems. The distinctive isotopic signature of the deuterated compound allows researchers to distinguish between different sources and transformation processes, providing a more comprehensive understanding of PCB behavior in the environment.
Advanced Analytical Applications
As analytical technologies continue to advance, particularly in the areas of high-resolution mass spectrometry and multi-dimensional chromatography, the role of deuterated standards like 2,4'-Dichlorobiphenyl-d8 is likely to expand. These compounds will facilitate the development of increasingly sensitive and selective methods for detecting trace levels of environmental contaminants in complex matrices.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume